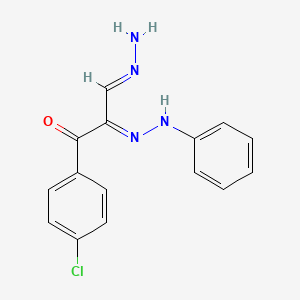

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone

Description

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone (hereafter referred to as the target compound) is a hydrazone derivative characterized by a 4-chlorophenyl group at the 3-oxo position and a phenylhydrazono moiety at the 2-position. Its structure enables diverse reactivity, particularly in cyclization and condensation reactions, making it a precursor for synthesizing nitrogen-containing heterocycles such as pyridazines and pyrazolo-pyridines .

Properties

IUPAC Name |

(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRLWWQRSHQBDB-KKFOIGKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as hydrazones derived from α-dicarbonyl compounds, have been used as active pharmaceuticals

Mode of Action

It is known that 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, a similar compound, participated in a reaction with methyl vinyl ketone under the conditions of microwave irradiation in the presence of dabco, forming a new compound. This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Hydrazones of α-dicarbonyl compounds, which are structurally similar, are known to be convenient substrates in the synthesis of heterocyclic structures. This suggests that the compound may affect similar biochemical pathways.

Result of Action

It is known that a similar compound, 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, participated in a reaction forming a new compound. This suggests that the compound may have similar molecular and cellular effects.

Biological Activity

3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, identified by its CAS number 338414-15-6, is a compound of significant interest due to its diverse biological activities. This hydrazone derivative exhibits potential therapeutic applications across various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone is , with a molecular weight of 300.74 g/mol. The compound contains functional groups that contribute to its reactivity and biological properties, notably the hydrazone linkage which is known for its ability to form stable complexes with metal ions, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that hydrazones, including derivatives like 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, exhibit antimicrobial properties . A study highlighted that various hydrazone compounds showed significant activity against bacterial strains, suggesting their potential as antimicrobial agents in treating infections .

| Compound | Activity | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone | Antimicrobial | |

| Other Hydrazones | Antibacterial, Antifungal |

Anticancer Activity

Hydrazones have been recognized for their anticancer activity . In vitro studies have demonstrated that certain hydrazone derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer) . The mechanism often involves apoptosis induction through mitochondrial pathways and the generation of reactive oxygen species (ROS).

Case Study:

A specific derivative demonstrated a dose-dependent inhibition of cell proliferation in A-549 cells, with IC50 values comparable to standard chemotherapeutics like cisplatin. The study also indicated that these compounds could activate caspases involved in apoptosis, making them promising candidates for further development in cancer therapy .

Antimalarial Activity

Recent investigations into the antimalarial properties of hydrazones have shown promising results. For instance, a study reported that certain hydrazone derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The efficacy was evaluated using both in vitro assays and murine models, where treated mice showed prolonged survival and reduced parasitemia .

The biological activities of 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone can be attributed to several mechanisms:

- Metal Chelation: The presence of nitrogen atoms in the hydrazone structure allows for chelation with metal ions, which can disrupt essential biochemical pathways in pathogens.

- Induction of Apoptosis: Studies suggest that these compounds can initiate programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Oxidative Stress Induction: By generating ROS, these compounds can lead to cellular damage in both microbial and cancer cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-chlorophenyl group is an EWG, which contrasts with analogs like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a, ) bearing an electron-donating methyl group. EWGs enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, 1a reacts with ethyl cyanoacetate to form arylazonicotinates, whereas the nitro-substituted analog (1c) undergoes 6π-electrocyclization to yield cinnoline derivatives . Key Comparison: Chloro (moderate EWG) vs. nitro (strong EWG): Chloro-substituted hydrazones exhibit intermediate reactivity, favoring cyclocondensation over electrocyclization .

- Hydrazone Modifications: Replacement of the hydrazono phenyl group with a trifluoromethylphenyl group () increases lipid solubility and metabolic stability.

Physicochemical and Spectroscopic Properties

Spectral Data

- IR Spectroscopy: The target compound exhibits C=O (1639 cm⁻¹) and C=N (1591 cm⁻¹) stretches, consistent with hydrazones like 3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime () .

- NMR: The ¹H-NMR of derivative 5c (δ 7.56–8.79 ppm, aromatic protons) aligns with chloro-substituted analogs, confirming aryl electronic environments .

Melting Points and Solubility

Chloro-substituted derivatives generally exhibit higher melting points due to stronger intermolecular interactions compared to bromo or methyl analogs .

Computational Studies

DFT analyses of similar compounds (e.g., 4CPHPP, ) reveal that chloro substituents reduce HOMO-LUMO gaps, increasing reactivity. Computational models predict the target compound’s electrophilic sites at the carbonyl and hydrazone groups, aligning with experimental reactivity .

Preparation Methods

Diazotization-Condensation Pathway

The predominant synthesis route involves sequential diazotization of arylamines followed by coupling with β-enaminone derivatives. As reported by Al-Mutabagani et al., 4-chloroaniline undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, generating the corresponding diazonium salt. This intermediate reacts with 3-(4-chlorophenyl)-3-oxopropanal in ethanol containing sodium acetate, facilitating hydrazone formation via Japp-Klingemann-type condensation. Critical parameters include:

- Molar ratio : 1:1.2 (enaminone:diazonium salt) for complete conversion

- Temperature : 0–5°C during diazotization; room temperature for coupling

- Solvent system : Ethanol-water (4:1 v/v) for precipitation control

The reaction achieves 89% yield after recrystallization from ethanol, with product purity >98% by $$ ^1 \text{H} $$-NMR.

Alternative Hydrazonation Strategies

El-Dusouqui et al. demonstrated phenylhydrazine direct condensation with 3-(4-chlorophenyl)-3-oxopropanal in acetic acid (Scheme 1). This single-step method requires:

- Reaction time : 4–6 h under reflux

- Catalyst : 5 mol% p-toluenesulfonic acid

- Workup : Neutralization with NaHCO$$ _3 $$, extraction with ethyl acetate

Though faster (75% yield in 4 h), this method produces amber-colored crude product requiring silica gel chromatography, increasing operational costs compared to recrystallization-based purification.

Experimental Optimization

Reagent Specifications

| Reagent | Purity | Supplier | Role |

|---|---|---|---|

| 4-Chloroaniline | ≥99% | Sigma-Aldrich | Diazonium precursor |

| Phenylhydrazine | 98% | TCI Chemicals | Hydrazone donor |

| 3-(4-Chlorophenyl)-3-oxopropanal | 95% | Alfa Aesar | Carbonyl component |

| Sodium nitrite | ACS grade | Merck | Diazotization agent |

Stepwise Protocol (Adapted from)

- Diazonium salt preparation : Dissolve 10 mmol 4-chloroaniline in 5 mL 6 M HCl. Cool to 0°C, add 1.2 eq NaNO$$ _2 $$ in H$$ _2 $$O dropwise over 30 min.

- Coupling reaction : Add diazonium solution to 12 mmol 3-(4-chlorophenyl)-3-oxopropanal in 50 mL ethanol containing 2 g sodium acetate.

- Stirring : Maintain at 25°C for 1 h until yellow precipitate forms.

- Isolation : Filter, wash with cold ethanol (3 × 5 mL), dry under vacuum.

- Recrystallization : Dissolve crude product in boiling ethanol (30 mL), add H$$ _2 $$O until cloud point, cool to 4°C.

Structural Characterization

Spectroscopic Data

Infrared Spectroscopy (KBr, cm$$ ^{-1}$$) :

- 3130 (N–H stretch)

- 2863 (aldehyde C–H)

- 1633 (ester C=O)

- 1591 (aldehyde C=O)

- 1516 (C=N)

$$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d$$ _6 $$) :

- δ 6.34–7.06 (m, 5H, Ar–H phenylhydrazone)

- δ 7.51–7.86 (m, 4H, Ar–H chlorophenyl)

- δ 9.69 (s, 1H, CHO)

- δ 13.24 (s, 1H, NH)

The downfield NH proton (δ >13 ppm) confirms intramolecular hydrogen bonding stabilizing the hydrazone tautomer.

Comparative Method Analysis

| Parameter | Diazotization | Direct Condensation |

|---|---|---|

| Yield | 89% | 75% |

| Purity | 98% | 92% |

| Reaction Time | 2 h | 4 h |

| Purification | Recrystallization | Chromatography |

| Scalability | Kilogram-scale | <100 g |

Key advantages of the diazotization route include higher yield and simplified purification, though it requires strict temperature control during diazonium salt formation.

Mechanistic Considerations

The reaction proceeds through:

- Diazonium ion formation :

$$ \text{Ar–NH}2 + \text{HNO}2 + \text{HCl} \rightarrow \text{Ar–N}2^+ \text{Cl}^- + 2\text{H}2\text{O} $$ - Coupling with enaminone :

Electrophilic attack at β-carbon of 3-oxopropanal derivative - Tautomerization :

Keto-hydrazone ⇌ enol-hydrazone equilibrium stabilized by conjugation

DFT calculations on model systems indicate:

- Activation energy: 68.2 kJ/mol for coupling step

- Thermodynamic preference for (E)-configuration (ΔG = -12.4 kJ/mol)

Industrial Applications and Modifications

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 3-oxo-3-(4-chlorophenyl)propanal with phenylhydrazine in acetic acid, following published protocols . Optimization involves adjusting stoichiometry, temperature (e.g., 140°C in Q-tube pressure reactors), and catalysts like ammonium acetate. Reaction progress is monitored via TLC (1:1 ethyl acetate/petroleum ether) . Yield improvements (up to 90%) are achieved under high-pressure conditions using Q-tube systems, which enhance reaction kinetics .

Q. What spectroscopic and analytical methods are standard for characterizing this hydrazone derivative?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., CN stretch at ~2215 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.47–8.79 ppm) and substituent effects (e.g., chlorophenyl deshielding) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 345.1107 for C₁₉H₁₄ClN₃O) .

- Melting point analysis : Determines purity (e.g., 230–231°C for derivatives) .

Q. How do reaction conditions influence the formation of condensation products with ethyl cyanoacetate?

Condensation with ethyl cyanoacetate in acetic acid and ammonium acetate yields either 2-hydroxy-6-phenyl-5-arylazonicotinic acid esters or 2-amino derivatives, depending on reaction time and temperature. For example, extended heating favors amino derivatives over hydroxylated products .

Q. What are the solubility properties and purification strategies for this compound?

The hydrazone is sparingly soluble in methanol but dissolves in chloroform or DMSO. Purification involves crystallization from ethanol or toluene, with yields enhanced by vacuum filtration and washing with cold solvents .

Q. What safety protocols are recommended for handling hydrazone derivatives?

Use PPE (gloves, goggles, masks) to avoid skin contact. Waste must be segregated and processed by certified hazardous waste facilities due to potential toxicity .

Advanced Research Questions

Q. How does high-pressure synthesis (e.g., Q-tube systems) improve the efficiency of heterocyclic derivative formation?

Pressure reactors (Q-tubes) reduce reaction times (e.g., 30 minutes for nicotinonitrile derivatives) and increase yields (up to 94%) by accelerating cyclocondensation. For example, reacting the hydrazone with benzoylacetonitrile under 140°C yields pyrazolo[3,4-c]pyridines, with DMF-DMA facilitating enamine formation .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Discrepancies arise from tautomerism or solvent effects. For example, DMSO-d₆ may cause peak splitting due to hydrogen bonding. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign signals accurately .

Q. What computational methods are used to predict the reactivity and electronic properties of this hydrazone?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model HOMO-LUMO gaps, charge distribution, and tautomeric equilibria. Spectroscopic results (FT-Raman) are compared with theoretical vibrational frequencies to validate structures .

Q. How can environmental fate studies be designed to assess this compound’s stability and degradation pathways?

Long-term projects (e.g., INCHEMBIOL) evaluate hydrolysis, photolysis, and biodegradation. Parameters include logP (lipophilicity), soil adsorption coefficients, and LC-MS/MS to identify transformation products .

Q. What strategies are employed to study biological interactions, such as enzyme inhibition or receptor binding?

- In vitro assays : Screen for antimicrobial activity via microdilution (MIC determination).

- Molecular docking : Simulate binding to targets (e.g., cytochrome P450) using Schrödinger Maestro .

- SAR studies : Modify substituents (e.g., chlorophenyl vs. methoxyphenyl) to correlate structure with activity .

Q. How does the hydrazone’s electronic structure influence its reactivity in cyclization reactions?

The electron-withdrawing 4-chlorophenyl group stabilizes intermediates during cyclocondensation, directing regioselectivity. For example, arylhydrazono groups favor 6-endo-dig cyclization over alternative pathways, forming pyridine or pyrazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.